molecular formula C10H11BrN2O B2762651 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 28721-20-2

6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B2762651
CAS No.: 28721-20-2
M. Wt: 255.115
InChI Key: GTANLAPCTZVVNI-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (CAS 28721-20-2) is a high-purity chemical building block for research and development, particularly in medicinal chemistry. This compound features a brominated quinazolinone scaffold, a structure recognized as a privileged pharmacophore in drug discovery . The quinazolinone core is a key structural element in the design of small molecule inhibitors for kinases and receptor kinases . Research indicates that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can improve potential anticancer effects . This makes the compound a valuable intermediate for synthesizing novel derivatives for biological evaluation, including in vitro cytotoxicity assays against various cancer cell lines . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. References: 1. Fluorochem. This compound. Retrieved from . 2. PMC. 6-Bromo quinazoline derivatives as cytotoxic agents. Retrieved from . 3. IntechOpen. Biological Activity of Quinazolinones. Retrieved from .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTANLAPCTZVVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one and a brominating agent.

    Bromination Reaction: The bromination of the starting material is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for precise control of reaction parameters and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one as an anticancer agent. Research indicates that derivatives of quinazoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study explored the synthesis of quinazoline derivatives and their evaluation against human cancer cell lines, demonstrating promising results for compounds similar to this compound in inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain analogs have shown effectiveness against bacterial strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Enzyme Inhibition

Pharmacophore modeling studies have indicated that compounds containing the quinazoline structure may act as inhibitors for specific enzymes involved in disease pathways. For example, the inhibition of dipeptidyl peptidase IV (DPP IV), an enzyme linked to diabetes management, has been a focal point in research involving similar compounds .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions . This makes it valuable in synthesizing more complex molecules.

Development of New Materials

The compound's properties have been explored for creating new materials with specific functionalities. Its incorporation into polymer matrices has been studied to enhance thermal and mechanical properties .

Case Studies

Study FocusFindingsReference
Cytotoxicity against Cancer Cells Demonstrated significant inhibition of cell growth in various cancer lines
Antimicrobial Activity Effective against several bacterial strains
Enzyme Inhibition Potential DPP IV inhibitors identified through pharmacophore modeling

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Table 1: Comparison of 6-Bromo and 7-Bromo Isomers

Property 6-Bromo Isomer 7-Bromo Isomer
Molecular Formula C₁₀H₁₁BrN₂O C₁₀H₁₁BrN₂O
Melting Point Not reported Not reported
Key ¹H-NMR Signal δ 1.45 (s, 6H, 4,4-CH₃) δ 1.42 (s, 6H, 4,4-CH₃)
Bioactivity Relevance BRD4 inhibitor intermediates Antiviral intermediates

Substituent Effects on the Aromatic Ring

Variations in substituents on the phenyl ring or dihydroquinazoline core alter physicochemical and biological properties:

  • 6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b) : Melting point 235–237°C, HRMS 421.0342. The electron-withdrawing fluorine enhances stability and binding affinity to hydrophobic pockets in proteins .
  • 6-Bromo-2-(4-methoxyphenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3d) : Melting point 254–256°C, HRMS 433.0553. The methoxy group increases solubility in polar solvents .

Table 2: Impact of Substituents on Physical Properties

Compound Substituent Melting Point (°C) HRMS (ES)
3b 4-Fluorophenyl 235–237 421.0342
3c 4-Chlorophenyl 231–232 437.0053
3d 4-Methoxyphenyl 254–256 433.0553

Heterocyclic Core Modifications

Replacing the quinazolinone core with other heterocycles leads to divergent reactivity:

  • 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 135631-90-2): A quinoline derivative with reduced hydrogen-bonding capacity compared to quinazolinones, impacting its interaction with biological targets .
  • 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one : Exhibits a planar imidazopyridine core, enhancing π-π stacking interactions in enzyme binding .

Key Research Findings

  • Synthetic Utility : The 4,4-dimethyl groups in this compound stabilize the dihydroquinazoline ring, facilitating further functionalization at position 3 or 8 .
  • Biological Relevance: Derivatives with bromine at position 6 show enhanced selectivity for BRD4 BD1/BD2 domains (IC₅₀ < 50 nM) compared to non-brominated analogs .
  • Thermal Stability: Methyl substituents increase melting points by ~20–30°C compared to non-methylated analogs (e.g., 3b vs. non-methylated derivatives in ) .

Biological Activity

6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. Its unique structure, characterized by a quinazoline core with a bromine substituent and two methyl groups, positions it as a candidate for further pharmacological exploration.

  • Molecular Formula : C₁₀H₁₁BrN₂O
  • Molecular Weight : 255.11 g/mol
  • Appearance : Light yellow solid

The compound's reactivity is influenced by the presence of the bromine atom and nitrogen atoms, allowing it to undergo various nucleophilic substitution reactions and participate in cyclization reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities. Preliminary studies have suggested its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it showed promising results in inhibiting the production of pro-inflammatory cytokines. The mechanism of action appears to involve interaction with key receptors associated with inflammation.

Antimicrobial Activity

The compound has also been tested against various bacterial strains. Notably, it exhibited activity against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation. In studies assessing quorum sensing inhibition (QSI), this compound demonstrated significant inhibition rates at varying concentrations.

1. Quorum Sensing Inhibition

A study evaluated the QSI properties of several quinazolinone derivatives, including this compound. It was found to inhibit pqs signaling pathways effectively:

Concentration (µM)% Inhibition
10073.4
5072.1
2553.7

These results indicate its potential utility in managing infections characterized by biofilm formation without significantly inhibiting bacterial growth .

2. Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines (A549 for lung cancer, SW-480 for colorectal cancer), compounds structurally related to this compound showed notable antiproliferative effects:

CompoundCell LineIC50 (µM)
6nA5495.9 ± 1.7
SW-4802.3 ± 0.91
MCF-75.65 ± 2.33

The compound demonstrated a dose-dependent induction of apoptosis in A549 cells and was found to arrest the cell cycle in the S-phase .

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : Interaction with specific receptors or enzymes related to inflammatory processes.
  • Enzyme Inhibition : Targeting enzymes that facilitate inflammatory responses.

Further studies using molecular docking and dynamics simulations have been conducted to elucidate the binding patterns and affinities of this compound towards various biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation followed by bromination. A typical procedure involves reacting 4-bromoaniline with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere (N₂/Ar), catalyzed by AlCl₃ at 20°C for 2.5 hours. Post-reaction purification via recrystallization or column chromatography achieves ~90% yield .
  • Key Variables : Solvent choice (polar vs. non-polar), catalyst loading (AlCl₃), and reaction time significantly impact yield. For example, prolonged stirring (16–24 hours) ensures complete cyclization of the dihydroquinazolinone core.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR/IR : ¹H NMR (DMSO-d₆) shows singlet peaks for methyl groups (δ ~1.3 ppm) and diastereotopic protons (δ ~4.5 ppm). IR confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles. The software is preferred for small-molecule refinement due to its robustness with high-resolution data .

Q. How can researchers optimize purification methods to isolate high-purity 6-bromo-4,4-dimethyl derivatives?

  • Methodology : Recrystallization using ethanol/water mixtures removes unreacted precursors, while silica gel chromatography (hexane:ethyl acetate gradient) separates brominated byproducts. Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance monoamine oxidase (MAO) inhibition activity?

  • Methodology :

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂) at C6 or N1 positions increases MAO-B affinity. For example, C6-substituted derivatives show IC₅₀ values <1 µM for MAO-B vs. ~10 µM for MAO-A .
  • Data-Driven Design : QSAR models correlate substituent electronegativity with inhibitory potency. Derivatives are synthesized via NaH-mediated alkylation in DMF at 0°C, followed by HPLC purification .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Enzyme Assay Standardization : Use recombinant human MAO isoforms (MAO-A/MAO-B) with kynuramine as a substrate. Fluorescence endpoints (λₑₓ=310 nm, λₑₘ=400 nm) quantify 4-hydroxyquinoline production, minimizing variability .
  • Statistical Validation : IC₅₀ values should be derived from sigmoidal dose-response curves (R² >0.95) with triplicate measurements. Outliers are assessed via Grubbs’ test .

Q. What computational strategies predict binding modes of this compound with bromodomain-containing proteins (e.g., BRD4)?

  • Methodology :

  • Molecular Docking : Use PDB structures (e.g., 4DON) to model interactions between the quinazolinone core and BRD4’s acetyl-lysine binding pocket. Key residues (Asn140, Tyr97) form hydrogen bonds with the carbonyl group .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å over the trajectory confirms stable binding .

Q. Can sustainable solvents replace traditional reagents in synthesizing this compound?

  • Methodology : PEG-400, a green solvent, facilitates cyclization reactions at 80°C with comparable yields (~85%) to DCM. The solvent’s high boiling point and recyclability reduce environmental impact .

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